2-amino-6-methyl-5-pyridin-4-ylsulfanyl-1H-quinazolin-4-one
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Overview
Description
Compound “2-amino-6-methyl-5-pyridin-4-ylsulfanyl-1H-quinazolin-4-one” is known as Diisopropylamine. It is a secondary amine and is a colorless liquid at room temperature with a fishy, ammonia-like odor. Diisopropylamine is used as a chemical intermediate and catalyst for the synthesis of pesticides and pharmaceuticals .
Preparation Methods
Diisopropylamine can be synthesized through the reaction of diisopropyl alcohol with ammonia. Another method involves the reductive amination of acetone with ammonia using a modified copper oxide, generally copper chromite, as a catalyst .
Chemical Reactions Analysis
Diisopropylamine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, primary amines, and substituted amines .
Scientific Research Applications
Diisopropylamine has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diisopropylamine involves its ability to act as a nucleophile in chemical reactions. It can donate a pair of electrons to electrophiles, forming new chemical bonds. This property makes it useful as a catalyst and intermediate in various chemical reactions .
Comparison with Similar Compounds
Diisopropylamine can be compared with other secondary amines such as:
Diethylamine: Similar in structure but with ethyl groups instead of isopropyl groups.
Dipropylamine: Similar in structure but with propyl groups instead of isopropyl groups.
Diisopropylamine is unique due to its specific structure, which imparts different chemical reactivity and physical properties compared to other secondary amines .
Properties
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylsulfanyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRWCSCBDLOLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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